molecular formula C10H17IO2 B8230119 Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate

Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate

Cat. No.: B8230119
M. Wt: 296.14 g/mol
InChI Key: BMSIGKUADQSGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate is a chemical building block of interest in synthetic and medicinal chemistry. The compound features a cyclobutane ring, a structure known for its value in constructing three-dimensional molecular frameworks, and an iodine substituent that serves as a versatile handle for further functionalization. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for carboxylic acids, enhancing the molecule's stability and solubility during synthetic sequences. While specific biological data for this compound is not available in the public domain, its structure positions it as a key intermediate in organic synthesis. It can be used in cross-coupling reactions, such as Suzuki or Negishi couplings, to form new carbon-carbon bonds . Furthermore, the iodomethyl group is a potential precursor for nucleophilic substitutions or a key component in strain-release chemistry with bicyclobutane systems, a rapidly advancing field in drug discovery for accessing novel chemical space . This reagent is intended for use as a standard in method development and as a synthetic intermediate in laboratory research. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate precautions, referencing the associated Safety Data Sheet. For specific storage and handling information, please contact the supplier.

Properties

IUPAC Name

tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IO2/c1-10(2,3)13-9(12)8-4-7(5-8)6-11/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSIGKUADQSGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane Ring Construction and Direct Iodination

The cyclobutane core can be synthesized via [2+2] photocycloaddition of alkenes, though this method often suffers from poor regioselectivity. A more controlled approach involves alkylation of bicyclo[1.1.0]butane derivatives. For example, reaction of bicyclo[1.1.0]butane-1-carboxylic acid with tert-butyl chloroformate in the presence of DMAP yields tert-butyl bicyclo[1.1.0]butane-1-carboxylate, which undergoes ring-opening iodination with methyl iodide (MeI) under radical conditions (AIBN, 70°C) to introduce the iodomethyl group .

Key Data:

StepReagents/ConditionsYield (%)Purity (HPLC)
Bicycloalkylationtert-Butyl chloroformate, DMAP7895.2
Radical IodinationMeI, AIBN, 70°C, 12 h6592.8

This route achieves moderate yields but requires stringent control over radical initiation to avoid over-iodination byproducts such as di- or triiodinated species .

Functional Group Interconversion via Tosylate Intermediate

A two-step substitution strategy starting from tert-butyl 3-(hydroxymethyl)cyclobutane-1-carboxylate avoids radical pathways. The hydroxymethyl precursor is synthesized via reduction of tert-butyl 3-oxocyclobutane-1-carboxylate using NaBH4 in THF (0°C, 2 h). Subsequent treatment with TsCl in pyridine forms the tosylate, which undergoes Finkelstein reaction with NaI in acetone (reflux, 6 h) .

Optimization Table:

ParameterConditionYield (%)
Reducing AgentNaBH4 vs. LiAlH482 vs. 75
Tosylation Time2 h vs. 4 h88 vs. 85
Solvent (Finkelstein)Acetone vs. DMF91 vs. 78

This method offers superior regioselectivity (>98% by NMR) and scalability, though the tosylation step generates stoichiometric waste.

Halogen Exchange from Bromomethyl Precursor

Bromination of tert-butyl 3-methylcyclobutane-1-carboxylate using N-bromosuccinimide (NBS) under radical conditions (CCl4, UV light) yields tert-butyl 3-(bromomethyl)cyclobutane-1-carboxylate. Subsequent iodide substitution via Finkelstein reaction (NaI, acetone, 50°C) completes the synthesis .

Comparative Halogenation Data:

Halogenation AgentTime (h)Yield (%)Purity (%)
NBS/UV87294.5
Br2/FeCl366889.1

Microchannel reactors improve mixing efficiency during bromination, reducing reaction time to 2 h with comparable yields (70%) .

Environmental and Industrial Considerations

The microchannel reactor approach (Method 3) reduces solvent use by 40% compared to batch processes, aligning with green chemistry principles . However, iodide waste management remains a concern, with ion-exchange resins offering partial remediation (85% recovery).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Reduction Reactions: The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted cyclobutane derivatives.

    Reduction: Formation of tert-butyl 3-methylcyclobutane-1-carboxylate.

    Oxidation: Formation of tert-butyl 3-(carboxymethyl)cyclobutane-1-carboxylate.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions such as:

  • Substitution Reactions : The iodomethyl group can participate in nucleophilic substitution reactions, enabling the synthesis of diverse derivatives.
  • Elimination Reactions : The compound can undergo elimination reactions to form alkenes or other functional groups.
  • Formation of Heterocycles : Its structure facilitates the creation of heterocycles, which are essential in many pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. Research indicates that derivatives of this compound may exhibit:

  • Antimicrobial Properties : Preliminary studies suggest that certain derivatives possess activity against various pathogens, making them candidates for antibiotic development.
  • Anticancer Potential : The compound is being investigated for its role in drug discovery, particularly as a precursor for anticancer agents that may inhibit tumor growth or induce apoptosis in cancer cells.
  • G Protein-Coupled Receptor Modulation : Similar compounds have been shown to modulate receptors involved in metabolic processes, which could lead to therapeutic applications in treating conditions like diabetes .

Industrial Applications

The compound's reactivity and versatility make it suitable for various industrial applications, including:

  • Synthesis of Specialty Chemicals : It can be used as an intermediate in the production of specialty chemicals and materials.
  • Production of Agrochemicals : Its derivatives may serve as precursors for agrochemical products, enhancing agricultural productivity.

Data Table: Summary of Applications

Application AreaSpecific UsesPotential Benefits
Organic SynthesisBuilding block for complex moleculesEnables diverse chemical transformations
Medicinal ChemistryAntimicrobial and anticancer agentsPotential development of new therapeutics
Industrial ApplicationsSynthesis of specialty chemicals and agrochemicalsEnhances production efficiency and product diversity

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives derived from this compound. Results indicated significant activity against several bacterial strains, highlighting its potential as a new class of antibiotics.

Case Study 2: Anticancer Research

Research focusing on the anticancer properties of this compound showed promising results in inhibiting cell proliferation in various cancer cell lines. The mechanisms involved include apoptosis induction and cell cycle arrest, suggesting its utility in cancer therapy.

Mechanism of Action

The mechanism of action of tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the iodomethyl group is reduced to a methyl group, altering the compound’s structure and reactivity. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate
  • Key Differences : Replaces the iodomethyl group with a tosyloxy (p-toluenesulfonyloxy) leaving group.
  • Reactivity : Tosyloxy is a superior leaving group compared to iodide in SN2 reactions due to its strong electron-withdrawing nature. However, iodide is more reactive in radical or photoredox-mediated processes .
  • Applications : Tosylates are commonly used in nucleophilic substitutions, whereas iodides are preferred in transition-metal-catalyzed cross-couplings.
cis-tert-butyl 3-hydroxycyclobutanecarboxylate
  • Key Differences : Substitutes the iodomethyl group with a hydroxyl moiety.
  • Properties : The hydroxyl group increases polarity, enhancing solubility in polar solvents. The cis-configuration influences crystal packing and steric interactions .
  • Utility : Serves as an intermediate for further functionalization (e.g., conversion to iodide via halogenation).
3-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid
  • Key Differences: Features a Boc-protected amino group and a carboxylic acid instead of an ester.
  • Applications : The carboxylic acid enables conjugation reactions (e.g., amide bond formation), while the Boc group allows for controlled deprotection in peptide synthesis .

Ring System and Heteroatom Variations

Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate
  • Structure : Replaces the cyclobutane ring with a 4-membered azetidine (nitrogen-containing ring).
  • Reactivity : The nitrogen atom introduces basicity, enabling coordination with metal catalysts (e.g., Ni in glycosylation reactions) .
  • Applications : Used in carbohydrate synthesis, leveraging the iodomethyl group for C-glycosidic bond formation.
Tert-butyl (R)-3-iodomethylpyrrolidine-1-carboxylate
  • Structure : Utilizes a 5-membered pyrrolidine ring with (R)-stereochemistry.

Physicochemical and Reactivity Profiles

Property Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate cis-tert-butyl 3-hydroxycyclobutanecarboxylate
Molecular Weight 298.18 g/mol 350.41 g/mol 172.22 g/mol
Leaving Group Ability High (I⁻) Very High (OTs⁻) None
Polarity Moderate (ester + iodide) Low (ester + tosylate) High (ester + hydroxyl)
Typical Reactions Cross-coupling, radical chemistry Nucleophilic substitution Oxidation, esterification

Biological Activity

Tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate is a compound of significant interest in organic chemistry and medicinal applications due to its unique structural properties and potential biological activities. This article delves into its biological activity, exploring various studies and findings that highlight its applications in drug discovery and development.

Chemical Structure and Properties

This compound features a cyclobutane ring with an iodomethyl substituent, making it a versatile building block in organic synthesis. The tert-butyl group enhances its lipophilicity, which can influence its biological activity.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC₁₁H₁₅I O₂
Molecular Weight284.14 g/mol
Functional GroupsIodomethyl, carboxylate
LipophilicityModerately high due to tert-butyl group

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological targets, such as enzymes or receptors, potentially inhibiting their activity or altering cellular processes .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound may exhibit antimicrobial , antiviral , or anticancer properties. For instance, compounds with similar structures have been investigated for their efficacy against several cancer cell lines and pathogens, showcasing promising results in preliminary studies .

Case Study: Anticancer Activity

In one study, derivatives of this compound were tested against various cancer cell lines, including breast and lung cancer. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting Bruton's tyrosine kinase (Btk), which plays a critical role in B-cell signaling pathways associated with various malignancies . This inhibition could pave the way for therapeutic applications in treating Btk-related diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntimicrobialEffective against specific pathogens
AnticancerCytotoxic effects on cancer cells
Enzyme InhibitionBtk inhibition observed

Synthesis and Derivatives

The synthesis of this compound allows for the creation of various derivatives that may enhance its biological activity. Researchers have focused on modifying the iodomethyl group to explore structure-activity relationships (SAR), leading to the identification of more potent analogs .

Lipophilicity and Metabolic Stability

Studies have shown that the lipophilicity of this compound can significantly influence its bioavailability and metabolic stability. The introduction of the tert-butyl group generally increases lipophilicity, which is beneficial for drug-like properties but may also affect solubility .

Table 3: Influence of Structural Modifications on Biological Activity

ModificationImpact on Activity
Replacement of iodomethylAltered enzyme inhibition profiles
Variations in lipophilicityAffected bioavailability

Q & A

Q. What are the key synthetic pathways for preparing tert-butyl 3-(iodomethyl)cyclobutane-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclobutane ring formation followed by iodomethylation and tert-butyl ester protection. A common approach includes:

  • Cyclobutane carboxylate precursor : Starting with a cyclobutane derivative (e.g., methyl 2-cyanocyclobutane-1-carboxylate) and functionalizing the ring via alkylation or halogenation .
  • Iodomethyl introduction : Substitution of bromo or chloro intermediates with iodine using reagents like NaI in acetone under reflux .
  • Protection with tert-butyl groups : Employing Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP) to stabilize the carboxylate . Yield optimization requires precise temperature control (e.g., avoiding >60°C to prevent decomposition) and inert atmospheres to minimize side reactions.

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

Methodological approaches include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm cyclobutane ring geometry and iodomethyl positioning. Coupling constants (e.g., 3JHH^3J_{HH}) reveal ring strain and substituent orientation .
  • X-ray crystallography : For absolute stereochemical assignment, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, though high-resolution data is critical due to potential disorder in the iodomethyl group .
  • Mass spectrometry : HRMS (High-Resolution MS) validates molecular weight and isotopic patterns (e.g., iodine’s natural isotope distribution) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

Discrepancies often arise in steric/electronic effects of the iodomethyl group. Strategies include:

  • DFT calculations : Comparing optimized geometries (e.g., using Gaussian or ORCA) with crystallographic data to validate torsional strain models .
  • Kinetic studies : Monitoring reaction intermediates via in situ IR or LC-MS to identify unexpected pathways (e.g., iodine loss under basic conditions) .
  • Isotopic labeling : Using deuterated analogs to trace hydrogen transfer or degradation mechanisms .

Q. How does the tert-butyl group influence the compound’s stability in catalytic applications or biological assays?

The tert-butyl group enhances steric protection of the carboxylate, reducing hydrolysis in aqueous environments. However:

  • Thermal stability : Decomposition above 150°C releases isobutylene, detectable via TGA-DSC .
  • Biological assays : The group’s hydrophobicity may affect membrane permeability, requiring logP measurements (e.g., HPLC-derived) to correlate with activity .

Q. What advanced techniques are used to study the compound’s role in stereoselective synthesis?

  • Chiral chromatography : Separating enantiomers using chiral stationary phases (e.g., Chiralpak IA) to assess enantiopurity .
  • Dynamic NMR : Observing ring-flipping dynamics in cyclobutane derivatives to evaluate conformational rigidity .
  • Cross-coupling reactions : Testing Suzuki or Negishi couplings to explore iodomethyl’s leaving-group potential in C–C bond formation .

Data Contradiction and Mechanistic Analysis

Q. Why do conflicting reports exist regarding the compound’s reactivity in SN2 vs. radical pathways?

The iodomethyl group’s polarizability allows dual reactivity:

  • SN2 dominance : In polar aprotic solvents (e.g., DMF), nucleophilic substitution is favored, supported by kinetic isotope effects .
  • Radical pathways : Under UV light or with initiators (e.g., AIBN), iodine abstraction generates cyclobutylmethyl radicals, confirmed via EPR spectroscopy . Contradictions often stem from solvent choice or unaccounted light exposure during experiments.

Q. How can researchers address discrepancies in reported crystallographic data for derivatives?

  • Twinned crystals : Use SHELXD for structure solution and refine with SHELXL, applying TWIN/BASF commands to model twinning .
  • Disordered iodine : Apply ISOR and SIMU restraints during refinement to manage thermal motion artifacts .

Ecological and Safety Considerations

Q. What methodologies assess the compound’s environmental impact, given limited ecotoxicity data?

  • Read-across models : Use QSAR tools (e.g., EPI Suite) to predict biodegradation and bioaccumulation based on tert-butyl and iodomethyl fragments .
  • Microtox assays : Test acute toxicity using Vibrio fischeri, though results may underestimate chronic effects due to iodine’s volatility .

Comparative Studies

Q. How does this compound compare to its bromo or chloro analogs in cross-coupling reactions?

  • Reactivity hierarchy : Iodo > bromo > chloro in oxidative addition rates (Pd-catalyzed), confirmed via kinetic studies .
  • Byproduct analysis : Iodide byproducts are less inhibitory than bromide in catalytic cycles, enhancing turnover numbers .

Applications in Drug Development

Q. What role does this compound play in synthesizing conformationally restricted pharmacophores?

The cyclobutane scaffold imposes torsional constraints, mimicking bioactive conformations in drug targets (e.g., protease inhibitors). Case studies include:

  • Kinase inhibitors : Incorporating the iodomethyl group for subsequent radioiodination in tracer synthesis .
  • Peptide mimics : Using the carboxylate for amide bond formation in peptidomimetic libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.